![molecular formula C14H20N2O3 B1526419 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide CAS No. 1183463-28-6](/img/structure/B1526419.png)
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Overview
Description
1-Amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a chemical compound with the empirical formula C14H20N2O3 . It has a molecular weight of 264.32 . This compound is utilized in various scientific research fields due to its unique properties, making it valuable for drug development, organic synthesis, and bioanalytical applications.
Molecular Structure Analysis
The SMILES string of this compound is COc1ccc(NC(=O)C2(N)CCCC2)cc1OC . The InChI string is 1S/C14H20N2O3/c1-18-11-6-5-10(9-12(11)19-2)16-13(17)14(15)7-3-4-8-14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,17) .Scientific Research Applications
Copper-Catalyzed Amination
Shang Jiang et al. (2020) discovered that N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide acts as a new ligand for copper-catalyzed amination of aryl halides to produce various primary (hetero)aryl amines. This reaction occurs under mild conditions using inexpensive aqueous ammonia as the amino source, showcasing a potential application in synthesizing compounds related to "1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide" for research or pharmaceutical use (Shang Jiang et al., 2020).
Synthesis of Novel Derivatives
A. A. Aghekyan et al. (2009) utilized 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in the synthesis of novel tetrahydroisoquinoline derivatives. These compounds were employed in preparing derivatives with substituents in various positions, indicating the versatility of such structures in creating new pharmacophores or potential therapeutic agents (A. A. Aghekyan et al., 2009).
Functionalized Amino Acid Derivatives
Vivek Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives and evaluated their cytotoxicity against human cancer cell lines. These derivatives include N-substituted carboxamides, indicating the potential for "1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide" and similar compounds to serve as bases for designing anticancer agents (Vivek Kumar et al., 2009).
Radiosensitizers and Cytotoxins
M. Threadgill et al. (1991) synthesized a series of compounds, including those with carboxamide functionalities, to evaluate as radiosensitizers and bioreductively activated cytotoxins. This research suggests potential applications of related compounds in enhancing the effectiveness of radiotherapy in cancer treatment (M. Threadgill et al., 1991).
Hydrogen Bonding in Anticonvulsant Enaminones
M. Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, revealing hydrogen bonding patterns that could inform the design of new therapeutic agents. Understanding the structural and bonding characteristics of compounds like "1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide" could contribute to the development of novel anticonvulsant medications (M. Kubicki et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-6-5-10(9-12(11)19-2)16-13(17)14(15)7-3-4-8-14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAUNWWIYSNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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